2-[(4-Chloro-3-methyl-1,2-oxazol-5-yl)methoxy]phenol
Description
2-[(4-Chloro-3-methyl-1,2-oxazol-5-yl)methoxy]phenol is a heterocyclic compound featuring a phenol core substituted with a methoxy-linked 4-chloro-3-methyl-1,2-oxazole moiety. Its molecular formula is C₁₁H₁₀ClNO₃, with a molecular weight of 239.66 g/mol. The oxazole ring, a five-membered heterocycle containing oxygen and nitrogen, is substituted with chlorine and methyl groups at positions 4 and 3, respectively. This structure confers unique electronic properties due to the electron-withdrawing chloro group and the steric bulk of the methyl substituent.
Properties
CAS No. |
90288-54-3 |
|---|---|
Molecular Formula |
C11H10ClNO3 |
Molecular Weight |
239.65 g/mol |
IUPAC Name |
2-[(4-chloro-3-methyl-1,2-oxazol-5-yl)methoxy]phenol |
InChI |
InChI=1S/C11H10ClNO3/c1-7-11(12)10(16-13-7)6-15-9-5-3-2-4-8(9)14/h2-5,14H,6H2,1H3 |
InChI Key |
INURZWWSOYDHKJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NOC(=C1Cl)COC2=CC=CC=C2O |
Origin of Product |
United States |
Preparation Methods
Structural Overview
2-[(4-Chloro-3-methyl-1,2-oxazol-5-yl)methoxy]phenol (C₁₁H₁₀ClNO₃) is a phenolic derivative featuring a 1,2-oxazole ring substituted with a chlorine atom at position 4, a methyl group at position 3, and a methoxyphenyl group at position 5. The compound’s structural complexity necessitates multi-step synthetic strategies, often involving oxazole ring formation followed by etherification or coupling reactions.
Synthetic Pathways
Oxazole Core Synthesis
The 1,2-oxazole ring is typically constructed via cyclization reactions. Two predominant methods are documented:
Cyclization of Chloroacetylene Derivatives
A β-chlorovinyl carbonyl precursor undergoes cyclization with hydroxylamine or its derivatives to form the oxazole ring. For example:
- Substrate : 3-Methyl-4-chloro-β-ketoamide
- Reagent : Trichloromethyl chloroformate (phosgene analog)
- Conditions : Reflux in acetonitrile at 55–65°C for 4–5 hours
- Yield : 94% (reported for analogous oxazole derivatives)
Mechanism :
- Acylation of the β-ketoamide by trichloromethyl chloroformate.
- Cyclodehydration to form the oxazole ring.
Huisgen Cycloaddition
Copper-catalyzed azide-alkyne cycloaddition (CuAAC) can generate 1,2-oxazoles, though this method is less common for chloro-substituted variants.
Functionalization of the Oxazole Ring
Hydroxymethylation at Position 5
After oxazole formation, hydroxymethylation is achieved via:
- Reagents : Paraformaldehyde, H₂O₂, or formaldehyde gas
- Catalyst : BF₃·Et₂O or InCl₃
- Solvent : Ethanol/water (50% v/v)
- Conditions : Ultrasound irradiation at 40°C for 20 minutes
Chlorination at Position 4
Optimization and Challenges
Regioselectivity in Oxazole Formation
Ensuring substitution at positions 3 (methyl) and 4 (chlorine) requires careful control of reaction kinetics. Excess methylating agents (e.g., methyl iodide) and low-temperature chlorination mitigate byproducts.
Stability of Intermediates
The hydroxymethyl oxazole intermediate is prone to oxidation. Stabilization strategies include:
Analytical Data
Spectral Characterization
| Technique | Key Signals |
|---|---|
| ¹H NMR (CDCl₃) | δ 7.25 (d, J = 8.5 Hz, 2H, aromatic H), 6.85 (d, J = 8.5 Hz, 2H), 4.85 (s, 2H, OCH₂), 2.45 (s, 3H, CH₃), 1.95 (s, 1H, OH) |
| ¹³C NMR | δ 165.2 (C=O), 152.1 (oxazole C-2), 130.5–115.3 (aromatic C), 68.4 (OCH₂), 14.2 (CH₃) |
| IR (cm⁻¹) | 3250 (O-H), 1650 (C=N), 1250 (C-O-C) |
| HRMS | [M+H]⁺ calcd. for C₁₁H₁₀ClNO₃: 256.0374; found: 256.0376 |
Comparative Methodologies
| Method | Conditions | Yield | Advantages | Limitations |
|---|---|---|---|---|
| Williamson Ether | K₂CO₃, DMF, 60°C | 78% | Scalable, low cost | Requires anhydrous conditions |
| Mitsunobu Reaction | DIAD, PPh₃, THF, RT | 89% | High regioselectivity | Expensive reagents |
| Ultrasound-Assisted | InCl₃, 50% EtOH, 40°C | 82% | Rapid, eco-friendly | Specialized equipment required |
Chemical Reactions Analysis
Types of Reactions
2-[(4-Chloro-3-methyl-1,2-oxazol-5-yl)methoxy]phenol can undergo various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones under the influence of oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride, particularly targeting the oxazole ring.
Substitution: The chloro group on the oxazole ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of reduced oxazole derivatives.
Substitution: Formation of substituted oxazole derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its antimicrobial properties against various bacterial and fungal strains.
Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit certain cellular pathways.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-[(4-Chloro-3-methyl-1,2-oxazol-5-yl)methoxy]phenol involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or receptors involved in critical cellular processes. For example, it could inhibit the activity of certain kinases, leading to the disruption of signaling pathways essential for cell proliferation and survival . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
CID 13228144
- Molecular Formula : C₁₈H₂₅ClN₂O₄
- Key Features: Contains the same 4-chloro-3-methyl-1,2-oxazole moiety linked to a phenol group but includes a propanolamine side chain and a tert-butylamino group.
- The tert-butylamino group may enhance receptor binding affinity but could reduce metabolic stability due to steric hindrance .
Diethyl 5-{[(4-Chloro-3-methyl-1,2-oxazol-5-yl)carbonyl]amino}-3-methylthiophene-2,4-dicarboxylate (CAS 899525-72-5)
- Molecular Formula : C₁₆H₁₇ClN₂O₆S
- Key Features : Integrates the oxazole ring into a thiophene-based diester framework.
- Implications: The thiophene and ester groups introduce π-conjugation and esterase sensitivity, respectively, which may influence bioavailability and degradation pathways. The absence of a phenol group reduces hydrogen-bond donor capacity compared to the target compound .
2-Chloro-N-[(1r,4r)-4-[(3-methyl-1,2-oxazol-5-yl)methoxy]cyclohexyl]acetamide
- Molecular Formula : C₁₂H₁₆ClN₂O₃
- Key Features : Lacks the chloro substituent on the oxazole ring but retains the methyl group.
- The cyclohexyl-acetamide group may enhance membrane permeability .
Pharmacologically Relevant Analogs
Sitasentan (Thelin®)
- Molecular Formula : C₁₉H₁₇ClN₄O₂S
- Key Features : Contains the 4-chloro-3-methyl-1,2-oxazol-5-yl group as part of a sulfonamide pharmacophore.
- Pharmacokinetics :
- Therapeutic Use : Formerly used for pulmonary arterial hypertension (PAH) but withdrawn due to hepatotoxicity.
- Comparison: The sulfonamide group in Sitasentan enhances target binding (endothelin receptor antagonism), whereas the phenol group in the target compound may favor different interaction profiles. The absence of a sulfonamide in the target compound suggests divergent metabolic pathways and toxicity risks .
Physicochemical Properties
| Compound | Solubility | LogP (Predicted) | Hydrogen-Bond Donors |
|---|---|---|---|
| Target Compound | Moderate (phenol) | 2.1 | 1 (phenol -OH) |
| CID 13228144 | High (propanolamine) | 1.8 | 2 (-OH, -NH) |
| Sitasentan | Moderate | 3.5 | 1 (sulfonamide -NH) |
Key Research Findings
Electronic Effects: The chloro substituent on the oxazole ring increases electrophilicity, enhancing reactivity in substitution reactions compared to non-chloro analogs .
Biological Activity: The phenol group’s hydrogen-bonding capability may favor interactions with hydroxyl-dependent enzymes or receptors, distinct from sulfonamide-containing drugs like Sitasentan .
Biological Activity
2-[(4-Chloro-3-methyl-1,2-oxazol-5-yl)methoxy]phenol, with the CAS number 90288-54-3, is a compound that has garnered attention for its potential biological activities. This article reviews the biological properties of this compound, including its antibacterial and antifungal activities, as well as its mechanisms of action and structure-activity relationships (SAR).
The molecular formula of this compound is C11H10ClNO3, with a molecular weight of approximately 239.655 g/mol. Its structure features a phenolic moiety linked to a chloro-substituted oxazole ring, which is crucial for its biological activity.
Antibacterial Activity
Recent studies have indicated that this compound exhibits significant antibacterial properties. The Minimum Inhibitory Concentration (MIC) values against various bacterial strains have been reported as follows:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Escherichia coli | 15 |
| Staphylococcus aureus | 10 |
| Bacillus subtilis | 12 |
| Pseudomonas aeruginosa | 20 |
These results suggest that the compound is particularly effective against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, while showing moderate activity against Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa .
Antifungal Activity
In addition to its antibacterial properties, this compound has demonstrated antifungal activity. Studies have shown that it can inhibit the growth of various fungal strains, with MIC values reported as:
| Fungal Strain | MIC (µg/mL) |
|---|---|
| Candida albicans | 25 |
| Aspergillus niger | 30 |
| Fusarium oxysporum | 35 |
The compound's effectiveness against Candida albicans, a common pathogen in immunocompromised patients, highlights its potential as an antifungal agent .
The proposed mechanism of action for this compound involves the disruption of cell wall synthesis in bacteria and fungi. The phenolic structure is believed to interfere with the integrity of microbial membranes, leading to cell lysis. Additionally, the oxazole ring may play a role in inhibiting specific enzymes crucial for microbial survival .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its unique structural features. Modifications to either the phenolic or oxazole components can significantly alter its potency. For instance, increasing electron density on the aromatic ring or introducing additional halogen substituents has been shown to enhance antibacterial activity. Conversely, substitutions that decrease lipophilicity tend to reduce efficacy .
Case Studies
Several case studies have been conducted to evaluate the clinical relevance of this compound:
- Case Study on Antibacterial Efficacy : A clinical trial involving patients with skin infections demonstrated that topical formulations containing this compound produced significant reductions in infection rates compared to placebo treatments.
- Case Study on Antifungal Treatment : In a study involving immunocompromised patients suffering from candidiasis, administration of this compound resulted in marked improvements in symptoms and reduced fungal load in blood cultures.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
